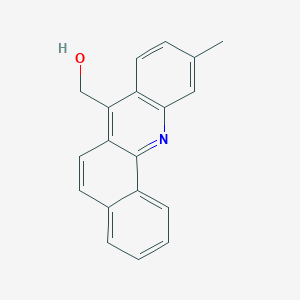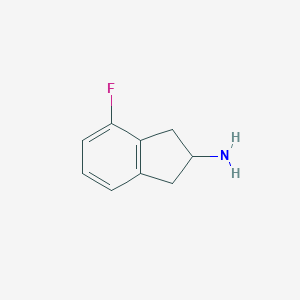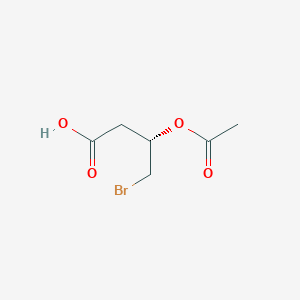
2,7-Bis(tert-butyldimethylsilanyloxy)naphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 2,7-Bis(tert-butyldimethylsilanyloxy)naphthalene typically involves the reaction of naphthalene derivatives with tert-butyldimethylsilyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl ether groups.
Análisis De Reacciones Químicas
2,7-Bis(tert-butyldimethylsilanyloxy)naphthalene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form naphthoquinone derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to form dihydronaphthalene derivatives.
Substitution: The silyl ether groups can be substituted with other functional groups using reagents like boron tribromide or trimethylsilyl iodide.
Aplicaciones Científicas De Investigación
2,7-Bis(tert-butyldimethylsilanyloxy)naphthalene is used in various scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving the modification of biological molecules.
Medicine: It is used in the development of new pharmaceuticals and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,7-Bis(tert-butyldimethylsilanyloxy)naphthalene involves its ability to act as a protecting group for hydroxyl functionalities in organic synthesis. The tert-butyldimethylsilyl groups protect the hydroxyl groups from unwanted reactions, allowing for selective reactions to occur at other sites on the molecule .
Comparación Con Compuestos Similares
Similar compounds to 2,7-Bis(tert-butyldimethylsilanyloxy)naphthalene include:
2,7-Bis(trimethylsilanyloxy)naphthalene: This compound has trimethylsilyl groups instead of tert-butyldimethylsilyl groups, making it less bulky and potentially more reactive.
2,7-Bis(tert-butyldiphenylsilanyloxy)naphthalene: This compound has tert-butyldiphenylsilyl groups, which are bulkier and provide greater steric protection.
2,7-Bis(tert-butyldimethylsilanyloxy)anthracene: This compound has an anthracene core instead of a naphthalene core, which can affect its reactivity and applications.
This compound is unique due to its specific steric and electronic properties, which make it particularly useful in selective organic synthesis .
Propiedades
IUPAC Name |
tert-butyl-[7-[tert-butyl(dimethyl)silyl]oxynaphthalen-2-yl]oxy-dimethylsilane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36O2Si2/c1-21(2,3)25(7,8)23-19-13-11-17-12-14-20(16-18(17)15-19)24-26(9,10)22(4,5)6/h11-16H,1-10H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQIQGGLDASBLPY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC2=C(C=C1)C=CC(=C2)O[Si](C)(C)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36O2Si2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60569800 |
Source


|
| Record name | [Naphthalene-2,7-diylbis(oxy)]bis[tert-butyl(dimethyl)silane] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60569800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
178161-06-3 |
Source


|
| Record name | [Naphthalene-2,7-diylbis(oxy)]bis[tert-butyl(dimethyl)silane] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60569800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(2S)-3-oxobutan-2-yl] acetate](/img/structure/B68705.png)










